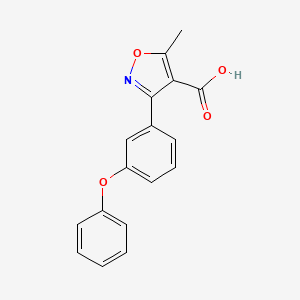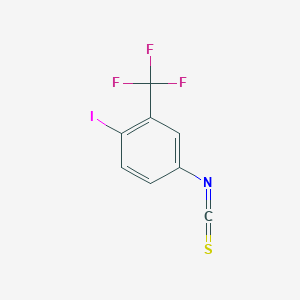
4-Iodo-3-(trifluoromethyl)phenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound belonging to the class of aryl isothiocyanates It is characterized by the presence of an iodine atom, a trifluoromethyl group, and an isothiocyanate functional group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of the corresponding aniline derivative with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-Iodo-3-(trifluoromethyl)aniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, solvents like ethanol or methanol, and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H3F3INS |
|---|---|
Molekulargewicht |
329.08 g/mol |
IUPAC-Name |
1-iodo-4-isothiocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F3INS/c9-8(10,11)6-3-5(13-4-14)1-2-7(6)12/h1-3H |
InChI-Schlüssel |
YEKNFLOTMLCITB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


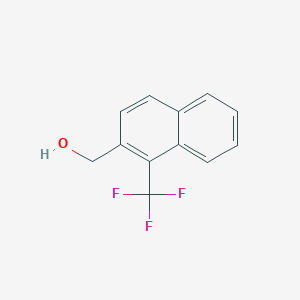

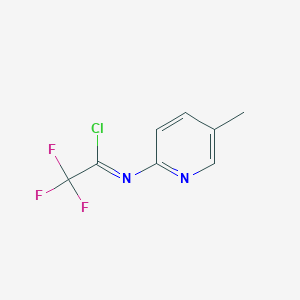
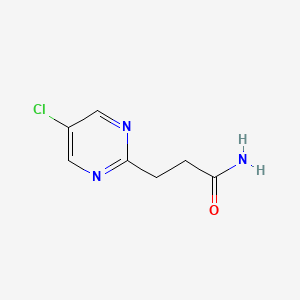

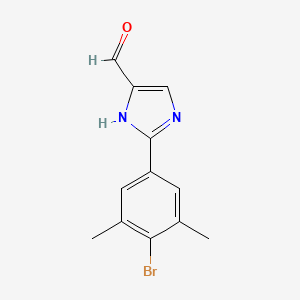
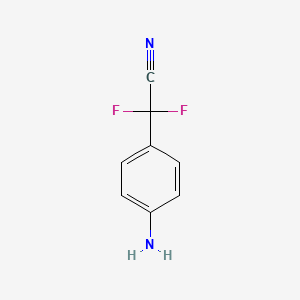

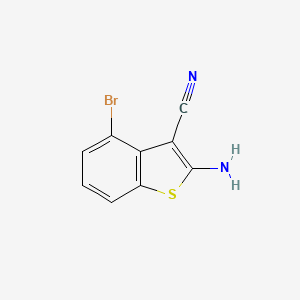
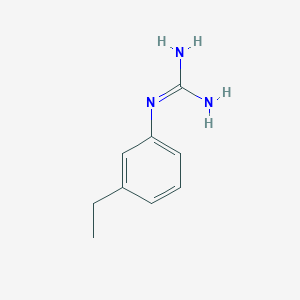
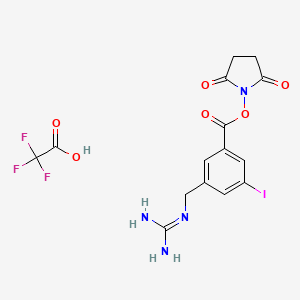
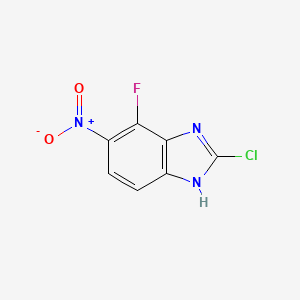
![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
